molecular formula C19H25N3OS B2914139 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole CAS No. 2034421-97-9

2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole

Cat. No.: B2914139
CAS No.: 2034421-97-9
M. Wt: 343.49
InChI Key: UQNWTVQDPYIAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole is a complex organic compound that features a unique combination of a thian-4-yl group, a 1,4-diazepane ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,4-diazepane ring, which can be synthesized through the reductive amination of appropriate ketones with diamines . The thian-4-yl group can be introduced via thiolation reactions, and the indole moiety can be synthesized through Fischer indole synthesis or other indole-forming reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole is unique due to its combination of the thian-4-yl group, 1,4-diazepane ring, and indole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

1H-indol-2-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c23-19(18-14-15-4-1-2-5-17(15)20-18)22-9-3-8-21(10-11-22)16-6-12-24-13-7-16/h1-2,4-5,14,16,20H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNWTVQDPYIAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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